1,2,3,4-Tetra-O-benzoyl-D-glucopyranose 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC0208742
InChI:
SMILES:
Molecular Formula: C₂₈¹³C₆H₂₈O₁₀
Molecular Weight: 602.54

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose

CAS No.:

Cat. No.: VC0208742

Molecular Formula: C₂₈¹³C₆H₂₈O₁₀

Molecular Weight: 602.54

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose -

Specification

Molecular Formula C₂₈¹³C₆H₂₈O₁₀
Molecular Weight 602.54

Introduction

Structure and Theoretical Properties

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose consists of a D-glucopyranose core with benzoyl groups (C6H5CO-) attached to the hydroxyl groups at positions 1, 2, 3, and 4. The benzoyl groups serve as protecting groups that modify the reactivity and solubility properties of the molecule, while leaving the primary hydroxyl at position 6 available for further chemical transformations.

Based on the properties of related compounds, we can make theoretical predictions about its characteristics:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC34H28O10Based on D-glucopyranose with four benzoyl groups
Molecular WeightApproximately 596.58 g/molCalculated from molecular formula
Physical AppearanceWhite to off-white crystalline solidCommon for benzoylated carbohydrates
Melting PointApproximately 100-150°CCompared to 1,2,3,4-Tetrabenzyl-β-D-glucopyranose (103°C)
SolubilitySoluble in CHCl3, CH2Cl2, acetone; poorly soluble in waterTypical for benzoylated carbohydrates
Optical Rotation[α]D likely positiveBased on D-configuration and protection pattern

The benzoyl protecting groups significantly alter the electronic properties and reactivity of the glucose molecule, creating a compound with distinct chemical behavior compared to unprotected glucose or differently protected glucose derivatives.

Comparison with Related Compounds

To contextualize the potential properties and applications of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose, the following table compares it with related protected glucopyranose derivatives:

CompoundProtection PatternKey FeaturesPotential ApplicationsReference
1,2,3,4-Tetra-O-benzoyl-D-glucopyranoseBenzoyl groups at positions 1,2,3,4; free OH at position 6Free primary hydroxyl; protected anomeric positionSelective functionalization at position 6; synthesis of 6-substituted derivatives-
2,3,4,6-Tetra-O-benzoyl-D-glucopyranoseBenzoyl groups at positions 2,3,4,6; free OH at position 1Free anomeric hydroxyl; protected primary hydroxylGlycosylation reactions as glycosyl donor; synthesis of glycosides
1,2,3,4-Tetrabenzyl-β-D-glucopyranoseBenzyl groups at positions 1,2,3,4; free OH at position 6Benzyl ether protecting groups (more stable than benzoyl); free primary hydroxylSynthesis of glycosides; carbohydrate conformational studies
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-D-glucopyranoseAcetyl groups at positions 1,2,4,6; benzyl group at position 3Mixed protection pattern; selective functionality at position 3Synthesis of complex oligosaccharides; selective reactions at position 3

This comparison highlights how different protection patterns can significantly alter the reactivity and applications of protected carbohydrate derivatives in synthetic carbohydrate chemistry. Each protection pattern creates a unique reactivity profile, making different derivatives suitable for specific synthetic targets .

Chemical Reactivity and Spectroscopic Properties

The chemical behavior of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is influenced by both the presence of benzoyl protecting groups and the free hydroxyl at position 6.

Chemical Reactivity

PropertyPredicted CharacteristicRationale
StabilityStable to mild acidic conditions; sensitive to strong basesBenzoyl esters are generally acid-stable but base-labile
Reactivity of C-6 OHEnhanced nucleophilicity compared to unprotected glucosePrimary hydroxyl with reduced hydrogen bonding due to neighboring protecting groups
Anomeric ConfigurationLikely mixture of α and β anomers unless specifically synthesizedBenzoyl group at C-1 can be installed with stereoselectivity
Hydrolysis SusceptibilityBenzoyl groups can be removed under basic conditionsEster bonds are susceptible to hydrolysis

The presence of benzoyl groups affects the electronic environment of the glucose ring, potentially altering the reactivity of the free hydroxyl group at position 6. The electron-withdrawing nature of the benzoyl groups likely makes the C-6 hydroxyl slightly more acidic compared to unprotected glucose.

Predicted Spectroscopic Properties

Based on the structure and similar compounds, we can predict key spectroscopic features:

Spectroscopic MethodExpected Key Features
1H NMRAromatic signals from benzoyl groups (δ 7.2-8.2 ppm); anomeric proton signal around δ 5.5-6.5 ppm
13C NMRCarbonyl carbon signals (δ 165-170 ppm); aromatic carbon signals (δ 128-135 ppm); anomeric carbon signal (δ 90-105 ppm)
IR SpectroscopyStrong C=O stretching band (1720-1740 cm-1); O-H stretching from free hydroxyl at C-6 (3300-3500 cm-1); aromatic C=C stretching (1600-1450 cm-1)
Mass SpectrometryMolecular ion peak at m/z 596; fragment ions corresponding to loss of benzoyl groups

These spectroscopic features could be used for characterization and purity assessment of synthesized 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose samples.

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